molecular formula C23H28N2O4 B2444982 1-cyclopropyl-4-((1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one CAS No. 2034311-69-6

1-cyclopropyl-4-((1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one

Cat. No.: B2444982
CAS No.: 2034311-69-6
M. Wt: 396.487
InChI Key: VLEOAOTYANYCMJ-UHFFFAOYSA-N
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Description

1-cyclopropyl-4-((1-(2-(4-isopropylphenoxy)acetyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one (CAS 2034311-69-6) is a complex synthetic organic compound with a molecular formula of C23H28N2O4 and a molecular weight of 396.5 g/mol . This molecule features a distinctive structure incorporating multiple pharmacologically relevant heterocyclic systems, including a pyridin-2-one core and an azetidine ring, linked by an ether bridge and an amide functional group . The compound's structure is further characterized by a cyclopropyl substituent and a 4-isopropylphenoxy acetyl group, which may influence its physicochemical properties and biomolecular interactions . Suppliers offer this compound with a stated purity of 90% and above for research applications . As a specialized chemical building block, it holds significant value in early-stage discovery research, particularly in medicinal chemistry for the synthesis and exploration of novel therapeutic agents. Its structural features make it a candidate for investigating structure-activity relationships (SAR) in various biological assays. Researchers can utilize this compound as a key intermediate in developing targeted molecules. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-cyclopropyl-6-methyl-4-[1-[2-(4-propan-2-ylphenoxy)acetyl]azetidin-3-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-15(2)17-4-8-19(9-5-17)28-14-23(27)24-12-21(13-24)29-20-10-16(3)25(18-6-7-18)22(26)11-20/h4-5,8-11,15,18,21H,6-7,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEOAOTYANYCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)COC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Critical Parameters :

  • Temperature : Excess heat can degrade sensitive intermediates (e.g., azetidine rings).
  • Reagent Purity : Impurities in acetylating agents may lead to off-target products.
  • Workup Protocols : Aqueous extraction vs. column chromatography for isolating intermediates .

Advanced Question: How can synthetic yields be optimized while minimizing stereochemical impurities?

Methodological Answer:
Yield optimization requires a combination of Design of Experiments (DoE) and catalyst screening :

  • DoE : Vary parameters like solvent polarity (e.g., switch from THF to acetonitrile), reaction time, and stoichiometry to identify optimal conditions .
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for coupling steps) or enzymatic catalysts (e.g., lipases for enantioselective acetylation) can enhance regioselectivity .
  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis during azetidine functionalization. Monitor enantiomeric excess via chiral HPLC .

Data Analysis : Compare NMR and LC-MS profiles of batches to correlate impurities with reaction conditions .

Basic Question: Which spectroscopic and computational methods are recommended for confirming the 3D conformation of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration and bond angles, critical for structure-activity relationship (SAR) studies .
  • NMR Spectroscopy : NOESY or ROESY experiments to assess spatial proximity of protons (e.g., cyclopropyl vs. azetidine groups) .
  • DFT Calculations : Predict lowest-energy conformers and compare with experimental data (e.g., IR vibrational modes) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or impurity profiles :

  • Assay Replication : Repeat in vitro assays (e.g., kinase inhibition) under standardized conditions (pH 7.4 buffer, 37°C) .
  • Impurity Profiling : Use HPLC-MS to quantify side products (>95% purity threshold). Compare bioactivity of purified vs. crude batches .
  • Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for purported targets (e.g., kinases vs. off-target receptors) .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb organic solvents with vermiculite .
  • Waste Disposal : Segregate halogenated waste (e.g., DCM) from non-halogenated solvents .

Advanced Question: What strategies are effective for studying the compound’s interaction with membrane-bound receptors?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize receptors on sensor chips to measure binding kinetics (ka/kd) in real time .
  • Cryo-EM : Resolve receptor-ligand complexes at near-atomic resolution to identify binding pockets .
  • Mutagenesis : Introduce point mutations in receptor domains (e.g., extracellular loops) to assess binding affinity shifts .

Basic Question: What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and monitor [M+H]+ ions .
  • Calibration Standards : Prepare in matched matrices (e.g., plasma or liver homogenate) to account for matrix effects .
  • Validation Parameters : Assess linearity (R² > 0.99), LOD (≤1 ng/mL), and recovery (>85%) per ICH guidelines .

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